molecular formula C12H17IN2 B1611930 1-(3-Iodobenzyl)-4-methylpiperazine CAS No. 859850-89-8

1-(3-Iodobenzyl)-4-methylpiperazine

Cat. No.: B1611930
CAS No.: 859850-89-8
M. Wt: 316.18 g/mol
InChI Key: VQYQJWKSIRRHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodobenzyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an iodobenzyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

The synthesis of 1-(3-Iodobenzyl)-4-methylpiperazine typically involves the nucleophilic substitution reaction of 3-iodobenzyl bromide with 4-methylpiperazine. The reaction is usually carried out in the presence of a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (100-105°C) to achieve high yields . The reaction conditions are optimized to ensure the efficient formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

1-(3-Iodobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to remove the iodine atom, yielding the corresponding benzyl derivative.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azide would yield 1-(3-azidobenzyl)-4-methylpiperazine.

Scientific Research Applications

1-(3-Iodobenzyl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and cell survival pathways . The compound binds to these receptors, influencing their activity and thereby exerting its effects.

Comparison with Similar Compounds

1-(3-Iodobenzyl)-4-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[(3-iodophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYQJWKSIRRHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590426
Record name 1-[(3-Iodophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-89-8
Record name 1-[(3-Iodophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Iodobenzyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Iodobenzyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Iodobenzyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Iodobenzyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Iodobenzyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Iodobenzyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.